4-(Difluoromethoxy)-3-methoxybenzamide
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Overview
Description
Scientific Research Applications
1. Molecular Structure Analysis
The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was examined using X-ray diffraction and DFT calculations, focusing on the influence of intermolecular interactions like dimerization and crystal packing on molecular geometry (Karabulut et al., 2014).
2. Chemodivergent Annulations in Catalysis
A study highlighted the Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, revealing the utility of these compounds in catalysis (Xu et al., 2018).
3. Synthesis and Impurity Analysis in Pharmaceuticals
Research involved the synthesis and structure confirmation of an impurity in a pharmaceutical product, believed to be related to 4-(Difluoromethoxy)-3-methoxybenzamide, offering insights into pharmaceutical manufacturing and quality control (Sun et al., 2013).
4. Development of Antibacterial Agents
A study demonstrated how modifications of 3-Methoxybenzamide derivatives, similar in structure to this compound, led to the creation of potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).
5. Investigating Bacterial Cell Division
Research on 3-Methoxybenzamide, a compound structurally related to this compound, showed its impact on the cell division system of Bacillus subtilis, revealing potential applications in microbiology and antibacterial strategies (Ohashi et al., 1999).
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-3-methoxybenzamide is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
This compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the integrity of the epithelial layer . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting this pathway, this compound prevents the excessive deposition of extracellular matrix components, thereby playing a role in mitigating fibrosis .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This includes improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For example, “4-(Difluoromethoxy)phenyl isocyanate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it’s toxic if swallowed, in contact with skin or if inhaled .
Future Directions
The future directions of research on a compound depend on its potential applications and the current state of knowledge about it. For instance, research on Lafora disease, a neurological disorder characterized by progressive myoclonus epilepsy, is focusing on understanding the defects present in astrocytes that lead to the pathophysiology of the disease .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-7-4-5(8(12)13)2-3-6(7)15-9(10)11/h2-4,9H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCZTYXRWYKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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